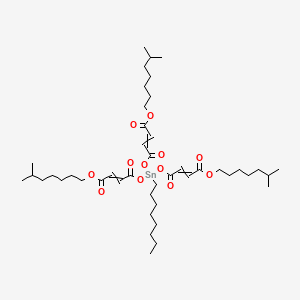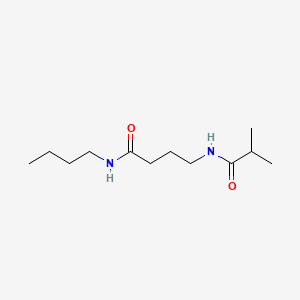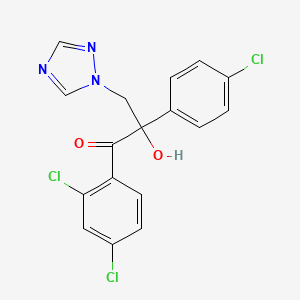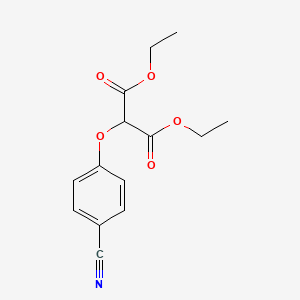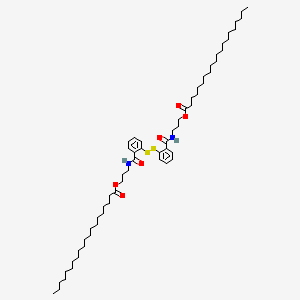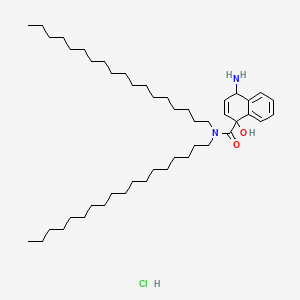
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is a synthetic organic compound with the molecular formula C₄₇H₈₅ClN₂O₂. It is known for its unique structure, which includes a naphthalene core substituted with an amino group, a hydroxyl group, and two long octadecyl chains. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The naphthalene core is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide.
Amidation: The carboxamide group is formed by reacting the hydroxylated naphthalene with an appropriate amine, such as dioctadecylamine, under acidic conditions to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylated naphthalene derivative.
Substitution: Formation of halogenated naphthalene derivatives.
科学研究应用
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride involves its interaction with molecular targets such as cell membranes. The long hydrophobic chains allow it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
相似化合物的比较
Similar Compounds
4-Amino-1-hydroxy-N,N-dioctadecylbenzamide: Similar structure but with a benzene core instead of naphthalene.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-phosphonate: Contains a phosphonate group instead of a carboxamide group.
Uniqueness
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is unique due to its combination of a naphthalene core with both amino and hydroxyl groups, along with two long octadecyl chains. This structure imparts distinct amphiphilic properties, making it particularly useful in applications involving interactions with lipid membranes.
属性
CAS 编号 |
63148-82-3 |
|---|---|
分子式 |
C47H85ClN2O2 |
分子量 |
745.6 g/mol |
IUPAC 名称 |
4-amino-1-hydroxy-N,N-dioctadecyl-4H-naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C47H84N2O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-49(46(50)47(51)40-39-45(48)43-37-33-34-38-44(43)47)42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-40,45,51H,3-32,35-36,41-42,48H2,1-2H3;1H |
InChI 键 |
YRGTUODYEMQUDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1(C=CC(C2=CC=CC=C21)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


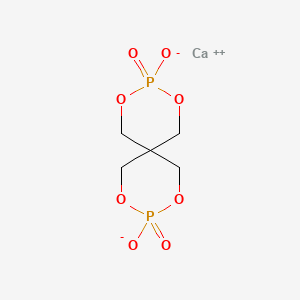
![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
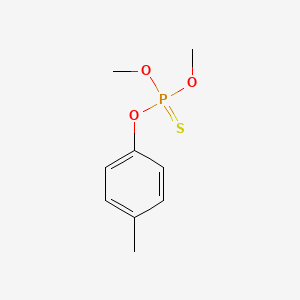
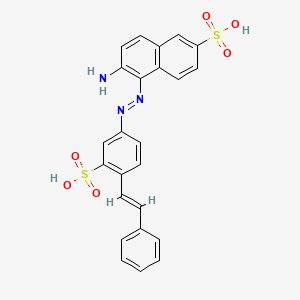
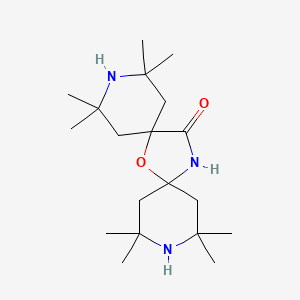

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
